molecular formula C15H19N3O3S B2436228 N-(2-methoxyethyl)-3-((4-methylbenzo[d]thiazol-2-yl)oxy)azetidine-1-carboxamide CAS No. 1795492-46-4

N-(2-methoxyethyl)-3-((4-methylbenzo[d]thiazol-2-yl)oxy)azetidine-1-carboxamide

Cat. No.: B2436228
CAS No.: 1795492-46-4
M. Wt: 321.4
InChI Key: YPSHPDNKGLMMHL-UHFFFAOYSA-N
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Description

“N-(2-methoxyethyl)-3-((4-methylbenzo[d]thiazol-2-yl)oxy)azetidine-1-carboxamide” is a complex organic compound. It contains an azetidine ring, which is a four-membered heterocyclic ring with three carbon atoms and one nitrogen atom. It also contains a benzo[d]thiazole group, which is a bicyclic compound consisting of a benzene ring fused to a thiazole ring .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the azetidine ring, the benzo[d]thiazole group, and the methoxyethyl group. The exact structure would depend on the specific arrangement and bonding of these groups .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the azetidine ring and the benzo[d]thiazole group. These groups could potentially participate in a variety of chemical reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound, such as its melting point, boiling point, solubility, and stability, would depend on the specific arrangement and bonding of its constituent groups .

Scientific Research Applications

Synthesis and Biological Activity

  • Antimicrobial and Antifungal Activity

    Novel compounds with potential antibacterial and antifungal activities have been synthesized and evaluated, suggesting applications in developing new antimicrobial agents. For instance, novel thiazolidine-2,4-dione carboxamide and amino acid derivatives demonstrated weak to moderate antibacterial activity against Gram-negative bacteria and antifungal activity (Alhameed et al., 2019).

  • Anticancer Agents

    A series of 4-substituted methoxybenzoyl-aryl-thiazoles were discovered, synthesized, and showed improved antiproliferative activity against melanoma and prostate cancer cells. These findings underscore the potential of structurally similar compounds in cancer research (Lu et al., 2009).

  • Antidiabetic Screening

    Compounds synthesized for antidiabetic screening, such as dihydropyrimidine derivatives, were evaluated for their in vitro antidiabetic activity, indicating the role of similar compounds in studying diabetes and its treatments (Lalpara et al., 2021).

Mechanistic Studies and Drug Development

  • Serotonin-3 (5-HT3) Receptor Antagonists

    The synthesis and evaluation of 3-substituted 5-chloro-2-methoxybenzamides for serotonin-3 (5-HT3) receptor binding affinity highlight the importance of chemical modifications in discovering potent receptor antagonists with therapeutic potential (Kuroita et al., 1996).

  • Tubulin Polymerization Inhibition

    Structural modifications leading to the discovery of compounds that exert anticancer activity through inhibition of tubulin polymerization demonstrate the critical role of chemical design in targeting cellular mechanisms for cancer treatment (Lu et al., 2009).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it’s intended to be used as a drug, its mechanism of action would depend on how it interacts with biological targets in the body .

Safety and Hazards

The safety and hazards associated with this compound would depend on its physical and chemical properties, as well as how it’s handled and used. Proper safety precautions should always be taken when handling chemical compounds .

Future Directions

Future research on this compound could involve studying its synthesis, properties, and potential applications. This could include investigating its potential use as a drug, a catalyst, a material, or in other areas .

Properties

IUPAC Name

N-(2-methoxyethyl)-3-[(4-methyl-1,3-benzothiazol-2-yl)oxy]azetidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N3O3S/c1-10-4-3-5-12-13(10)17-15(22-12)21-11-8-18(9-11)14(19)16-6-7-20-2/h3-5,11H,6-9H2,1-2H3,(H,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPSHPDNKGLMMHL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)SC(=N2)OC3CN(C3)C(=O)NCCOC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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